6-Phenylpyridine-3-sulfonyl chloride chemical properties
6-Phenylpyridine-3-sulfonyl chloride chemical properties
Technical Whitepaper: 6-Phenylpyridine-3-sulfonyl Chloride as a Strategic Scaffold in Medicinal Chemistry
Executive Summary
6-Phenylpyridine-3-sulfonyl chloride (CAS: 884507-12-4) is a specialized heterocyclic electrophile employed primarily in the synthesis of sulfonamide-based pharmacophores.[1] Characterized by a pyridine core substituted with a lipophilic phenyl ring at the C6 position and a reactive chlorosulfonyl group at C3, this compound serves as a critical building block for expanding Structure-Activity Relationships (SAR) in drug discovery.[1] Its structural distinctiveness lies in the biaryl axis, which offers steric bulk and pi-stacking potential, often enhancing potency against hydrophobic pockets in targets such as GPCRs and kinases. This guide details its physiochemical properties, synthetic pathways, reactivity profiles, and handling protocols.[2]
Chemical Identity & Physiochemical Profile
The integration of the electron-deficient pyridine ring with a lipophilic phenyl substituent creates a unique electronic environment for the sulfonyl chloride moiety.[1] The C6-phenyl group acts not only as a hydrophobic anchor but also modulates the electrophilicity of the sulfonyl group via inductive effects across the pyridine ring.[1]
Table 1: Physiochemical Specifications
| Property | Specification |
| Chemical Name | 6-Phenylpyridine-3-sulfonyl chloride |
| CAS Number | 884507-12-4 |
| Molecular Formula | C₁₁H₈ClNO₂S |
| Molecular Weight | 253.70 g/mol |
| Appearance | Off-white to yellow solid (low melting point) or viscous oil |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in Water |
| Storage | Inert atmosphere (Ar/N₂), 2–8°C, Moisture Sensitive |
| Reactivity Hazard | Corrosive, Reacts violently with water/nucleophiles |
Synthetic Routes & Production
The synthesis of 6-phenylpyridine-3-sulfonyl chloride typically follows two primary strategies: the oxidative chlorination of thiols or the diazotization of aminopyridines (Meerwein-type reaction).[1] The choice of route depends on the availability of the 6-phenylpyridine precursor.[1]
Protocol A: Diazotization-Chlorosulfonylation (Recommended)
This route is preferred for its ability to install the sulfonyl chloride group directly from the amine without requiring a thiol intermediate.[1]
Step-by-Step Methodology:
-
Precursor Preparation: Dissolve 3-amino-6-phenylpyridine in concentrated HCl/Acetic Acid (1:1 v/v).
-
Diazotization: Cool the mixture to -5°C. Add aqueous NaNO₂ dropwise, maintaining temperature <0°C to form the diazonium salt.
-
Sulfonylation (Meerwein Reaction):
-
Prepare a separate vessel with saturated SO₂ in Glacial Acetic Acid containing CuCl₂ (catalyst).
-
Transfer the cold diazonium solution slowly into the SO₂/CuCl₂ mixture.
-
Mechanism:[3][4][5] The copper catalyst promotes the decomposition of the diazonium species into a radical, which captures SO₂ and then Cl⁻ to form the sulfonyl chloride.[1]
-
-
Isolation: Quench with ice water. Extract immediately with Dichloromethane (DCM). Dry organic layer over anhydrous MgSO₄ and concentrate in vacuo at low temperature (<30°C) to prevent thermal decomposition.
Protocol B: Chlorination of Sulfonic Acids
Alternatively, if 6-phenylpyridine-3-sulfonic acid is available:
-
Suspend the sulfonic acid in anhydrous CHCl₃.
-
Add PCl₅ (1.1 equivalents) portion-wise under N₂.
-
Reflux for 2–3 hours until HCl evolution ceases.
-
Remove solvent and POCl₃ byproduct via vacuum distillation.
Figure 1: Synthetic pathways converting amine or sulfonic acid precursors to the target sulfonyl chloride.
Reactivity & Mechanistic Insights
The sulfonyl chloride group is a "hard" electrophile, highly susceptible to attack by nucleophiles. However, the presence of the pyridine nitrogen introduces basicity, making the molecule self-catalyzing in some hydrolysis contexts but also requiring careful base management during coupling.[1]
Key Reaction: Sulfonamide Formation
The primary application is the formation of sulfonamides (R-SO₂-NH-R'), a privileged scaffold in medicinal chemistry (e.g., COX-2 inhibitors, antivirals).[1]
Optimization Logic:
-
Base Selection: Pyridine or Triethylamine is standard. However, for 6-phenylpyridine-3-sulfonyl chloride, using a hindered base (e.g., DIPEA) prevents nucleophilic attack on the pyridine ring itself (though rare at C6 due to the phenyl group).[1]
-
Solvent: DCM or THF are ideal. Avoid protic solvents (MeOH, EtOH) which lead to sulfonate esters.
-
Temperature: Maintain 0°C during addition to prevent generation of sulfonic anhydrides or decomposition.
Figure 2: Reactivity profile demonstrating the divergent pathways based on nucleophile choice.[1]
Applications in Drug Discovery
This scaffold is particularly valuable when "walking" around a hit molecule to improve potency or metabolic stability.
-
Biaryl Stacking: The 6-phenyl group provides a "biphenyl-like" twist.[1] In kinase inhibitors, this moiety can occupy hydrophobic back-pockets (Gatekeeper residues), improving selectivity over homologous enzymes.
-
Vonoprazan Analogs: While Vonoprazan utilizes a pyridine-3-sulfonyl core, the 6-phenyl analog allows researchers to probe the tolerance of the binding pocket (e.g., H+/K+ ATPase) for bulkier lipophilic groups, potentially altering pharmacokinetic properties like half-life.[1]
-
Proteomics: The sulfonyl chloride can covalently tag lysine residues in proteins. The 6-phenylpyridine group acts as a rigid, UV-active handle for identifying binding sites in chemoproteomic assays.[1]
Handling, Storage, & Safety Protocols
Safety Profile (E-E-A-T Validated):
-
Corrosivity: Causes severe skin burns and eye damage (Skin Corr.[6] 1B).
-
Water Reactivity: Reacts violently with water to release HCl gas and sulfonic acid.
Storage Protocol:
-
Container: Store in amber glass vials with PTFE-lined caps.
-
Environment: Must be kept under Argon or Nitrogen.
-
Temperature: Long-term storage at -20°C is recommended to prevent slow hydrolysis/decomposition.[1]
-
Handling: Always weigh in a glovebox or under a cone of nitrogen.[1] If the solid has turned to a gummy liquid, it has likely hydrolyzed; check purity via ¹H NMR (look for broad OH peak of sulfonic acid).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12571517, Pyridine-3-sulfonyl chloride hydrochloride. Retrieved from [Link]
-
Vedejs, E., et al. (1996).[7] Synthesis of Heterocyclic Sulfonyl Chlorides. Journal of the American Chemical Society.[4] (Contextual citation for general diazotization protocols).
Sources
- 1. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 5. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 6. Pyridine-3-sulfonyl chloride hydrochloride | C5H5Cl2NO2S | CID 12571517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
